molecular formula C20H35NO13 B13856084 (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol

Cat. No.: B13856084
M. Wt: 497.5 g/mol
InChI Key: DZOSEJASWWCMOA-QFAYXFRQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Validamycin D is typically produced through the fermentation of Streptomyces hygroscopicus strains. The production process involves culturing the bacterium at an optimal temperature of 37°C, which has been shown to enhance the yield of validamycin . The fermentation broth is then subjected to various purification steps, including solvent extraction and chromatography, to isolate the compound.

Industrial Production Methods

Industrial production of validamycin D follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, and the conditions are carefully controlled to maximize yield. The purification process involves multiple stages of filtration, solvent extraction, and crystallization to obtain high-purity validamycin D .

Chemical Reactions Analysis

Types of Reactions

Validamycin D undergoes several types of chemical reactions, including:

    Oxidation: Validamycin D can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups in validamycin D.

    Substitution: Substitution reactions can introduce different functional groups into the validamycin D molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of validamycin D, which can have different biological activities and properties .

Scientific Research Applications

Validamycin D has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C20H35NO13

Molecular Weight

497.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18+,19-,20+/m1/s1

InChI Key

DZOSEJASWWCMOA-QFAYXFRQSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)CO[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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